(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

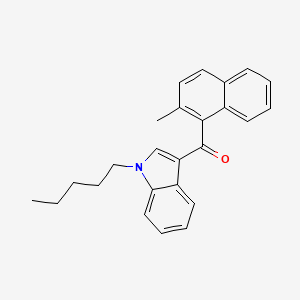

(2-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid (SC) structurally characterized by a methanone core linking a naphthalene ring (with a methyl group at position 2) and an indole moiety (substituted with a pentyl chain at position 1). These compounds mimic Δ9-THC effects but often exhibit higher potency and adverse effects due to their full agonist activity .

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJAWRDBCAFLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017308 | |

| Record name | JWH-122 2-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-69-6 | |

| Record name | JWH-122 2-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

JWH-122 is synthesized via a two-step process involving N-alkylation of indole followed by Friedel-Crafts acylation (Fig. 1). The first step introduces the pentyl chain at the indole nitrogen, while the second step couples the naphthalene moiety via a ketone linkage.

Step 1: N-Alkylation of Indole

Indole undergoes alkylation at the N1 position using 1-bromopentane under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is typically employed to deprotonate indole, facilitating nucleophilic substitution.

Step 2: Friedel-Crafts Acylation

The alkylated indole intermediate reacts with 2-methylnaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst. Tin(IV) chloride (SnCl₄) has emerged as the most efficient catalyst, achieving 82% yield compared to alternatives like diethylaluminum chloride (Et₂AlCl, 20%) or methylmagnesium bromide (MeMgBr, 10%).

Table 1: Catalyst Efficiency in Friedel-Crafts Acylation

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| SnCl₄ | 82 | 4 |

| Et₂AlCl | 20 | 6 |

| MeMgBr | 10 | 8 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Anhydrous dichloromethane (DCM) is preferred for Friedel-Crafts acylation due to its ability to stabilize electrophilic intermediates. Reactions conducted at 0–25°C minimize side products such as over-acylated derivatives. Elevated temperatures (>40°C) promote decomposition of the acyl chloride, reducing yields by 30–40%.

Stoichiometric Considerations

A molar ratio of 1:1.2 (indole derivative:acyl chloride) ensures complete conversion while avoiding excess reagent accumulation. Catalytic amounts of SnCl₄ (0.5–1.0 equivalents) are sufficient to drive the reaction to completion.

Purification and Isolation Techniques

Column Chromatography

Crude JWH-122 is purified using silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3). This method achieves >95% purity, as confirmed by thin-layer chromatography (TLC).

Recrystallization

Alternative purification via recrystallization from ethanol/water (3:1) yields crystalline JWH-122 with a melting point of 162–164°C .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Advanced Methodologies

Isotopic Labeling for Metabolic Studies

Deuterium-labeled JWH-122 (e.g., N-pentyl-d₁₁) is synthesized using 1-bromopentane-d₁₁ during alkylation. This enables tracking of metabolic pathways via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Isotopic Purity of Deuterated JWH-122

| Isotopologue | Abundance (%) |

|---|---|

| D₅ | 92.67 |

| D₄ | 7.06 |

| D₃ | 0.21 |

Scalability and Industrial Considerations

Batch reactions at the 100-g scale maintain consistent yields (78–82%) when using SnCl₄, though strict moisture control (<50 ppm H₂O) is critical. Continuous-flow systems are under investigation to enhance throughput.

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is widely used in scientific research due to its high affinity for cannabinoid receptors . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids . In biology and medicine, it is used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications . Additionally, it is used in forensic science to develop analytical methods for detecting synthetic cannabinoids in biological samples .

Mechanism of Action

The mechanism of action of (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body . Upon binding to these receptors, the compound activates various signaling pathways that lead to its effects. The molecular targets include the G-protein coupled receptors, which mediate the effects of cannabinoids on neurotransmitter release and other cellular processes . The pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural variations among SCs in the JWH series primarily involve substitutions on the naphthalene or indole rings, which significantly influence receptor binding and metabolic stability. Key analogs include:

The 2-methyl group on the naphthalene in the target compound may sterically hinder receptor interactions compared to 4-substituted analogs like JWH-122, which show enhanced CB1 affinity due to optimal positioning .

Receptor Binding Affinity and Pharmacological Effects

- JWH-018 : Binds CB1 (Ki = 9.0 nM) and CB2 (Ki = 2.9 nM) with full agonist activity, inducing potent psychoactive effects .

- JWH-122 : Higher CB1 affinity (Ki = 0.69 nM) than JWH-018 due to 4-methyl substitution enhancing lipophilicity and receptor fit .

- Target Compound: Predicted to have moderate CB1/CB2 affinity. The 2-methyl group may reduce binding efficiency compared to JWH-122 but could prolong metabolic stability by shielding the methanone linkage from oxidation .

Metabolic Pathways and Pharmacokinetics

- JWH-018 : Metabolized via hydroxylation of the pentyl chain and naphthalene ring, followed by glucuronidation . Detection in mice blood peaks at 15–30 minutes post-inhalation .

- JWH-122 : The 4-methyl group slows hepatic metabolism, increasing half-life compared to JWH-018 .

- Limited excretion data exist, but analogs suggest urinary metabolites as key biomarkers .

Toxicological Profiles

SCs like JWH-018 and JWH-122 are associated with severe neurotoxicity, cardiovascular stress, and psychosis due to unregulated receptor overactivation . The target compound’s methyl substitution could exacerbate or mitigate these effects:

- Neurotoxicity : Methyl groups may enhance blood-brain barrier penetration, increasing CNS effects.

- Cardiotoxicity : Structural similarities to JWH-122 suggest risk of tachycardia and hypertension .

Legal and Regulatory Status

Biological Activity

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH-122, is a synthetic cannabinoid that has garnered attention for its significant biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally related to other well-known synthetic cannabinoids such as JWH-018 and JWH-210, which have been studied extensively for their pharmacological effects.

- Molecular Formula : C25H25NO

- Molecular Weight : 355.47 g/mol

- CAS Number : 1427325-69-6

- IUPAC Name : this compound

JWH-122 exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding to these receptors mimics the effects of naturally occurring cannabinoids like THC, leading to various physiological and psychological effects.

Table 1: Receptor Affinity Comparison

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |

|---|---|---|

| JWH-122 | High | Moderate |

| JWH-018 | Very High | Moderate |

| JWH-210 | Moderate | High |

Biological Effects

Research has shown that JWH-122 produces effects similar to those of THC, including:

- Hypothermia : A decrease in body temperature has been observed in animal studies.

- Catalepsy : Induction of a state where the animal remains immobile in a fixed posture.

- Hyperreflexia : Increased reflex responses.

These effects are consistent with the activation of CB1 receptors, which are primarily located in the brain.

Case Studies and Research Findings

A study conducted on mice exposed to smoke from herbal incense containing JWH-122 demonstrated significant physiological changes. The mice exhibited:

- A drop in body temperature by approximately 7.3 ± 1.1 °C.

- Behavioral changes consistent with CB1 receptor activation, such as catalepsy and hyperreflexia .

Another study analyzed the pharmacokinetics of JWH-018, a closely related compound, revealing that after exposure, serum concentrations peaked quickly but diminished rapidly, indicating a short duration of action typical for synthetic cannabinoids .

Table 2: Summary of Behavioral Studies

| Study Reference | Compound | Methodology | Key Findings |

|---|---|---|---|

| Martin et al. | JWH-018 | Mouse tetrad test | Induced hypothermia and catalepsy |

| Grigoryev et al. | JWH-018 | HPLC/MS/MS analysis | Identified metabolites in urine |

| Little et al. | JWH-122 | Exposure to herbal incense smoke | Significant behavioral changes observed |

Metabolism and Toxicology

The metabolism of JWH-122 involves hydroxylation and subsequent conjugation to glucuronides. Studies have identified various metabolites in urine samples from users, indicating potential pathways for drug testing and forensic analysis . The rapid metabolism suggests that while the acute effects may be short-lived, detection in biological samples can persist longer due to these metabolites.

Q & A

Q. What are the standard synthetic routes for preparing (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?

The synthesis typically involves multi-step organic reactions starting from indole and naphthalene precursors. A common approach includes:

- Step 1 : Alkylation of indole at the N1 position using 1-bromopentane under basic conditions (e.g., NaH in DMF).

- Step 2 : Friedel-Crafts acylation of the substituted indole with 2-methylnaphthalene-1-carbonyl chloride, using Lewis acids like AlCl₃ or FeCl₃ as catalysts.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated experimentally?

Key analytical techniques include:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., singlet for the methanone carbonyl at ~190 ppm in 13C NMR).

- High-resolution mass spectrometry (HRMS) : For molecular formula verification.

- X-ray crystallography : If single crystals are obtained, bond lengths and angles can be resolved to confirm stereoelectronic effects .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvents : Anhydrous dichloromethane or toluene for Friedel-Crafts acylation to minimize side reactions.

- Temperature : 0–25°C for alkylation; reflux (~110°C) for acylation.

- Catalysts : AlCl₃ (0.5–1.0 equiv.) ensures efficient electrophilic substitution .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic pathways?

Advanced synthesis strategies involve:

- Deuterated alkyl chains : Use of 1-pentyl-d11 bromide to introduce deuterium at the N1 position, enabling tracking via LC-MS/MS in pharmacokinetic studies.

- Applications : Metabolic stability assays in hepatic microsomes, with quantification using isotopic dilution techniques .

Q. What methodologies resolve contradictions in reported receptor binding affinities?

Discrepancies in cannabinoid receptor (CB1/CB2) binding data require:

- Standardized assays : Competitive binding studies using [³H]CP-55,940 and HEK293 cells expressing human CB1/CB2 receptors.

- Control compounds : Include JWH-018 as a reference agonist to normalize inter-laboratory variability.

- Data normalization : Adjust for differences in membrane protein concentration and radioligand batch potency .

Q. How do structural modifications influence selectivity for biological targets?

Structure-activity relationship (SAR) studies often employ:

- Naphthalene ring substitution : Introducing electron-withdrawing groups (e.g., fluoro) at C4 increases CB2 selectivity.

- Indole N-alkyl chain length : Pentyl vs. hexyl chains alter lipophilicity and binding kinetics (e.g., Ki values measured via radioligand displacement).

- Methanone linker replacement : Switching to ethanone or amide groups reduces receptor activation efficacy .

Q. What advanced spectral techniques differentiate polymorphic forms of this compound?

- Solid-state NMR : Detects crystallographic differences in polymorphs.

- DSC/TGA : Thermal analysis identifies melting point variations and decomposition profiles.

- Raman spectroscopy : Resolves lattice vibrations unique to each polymorph .

Q. How are computational models used to predict metabolic oxidation sites?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict cytochrome P450-mediated oxidation (e.g., at the indole C5 or naphthalene C3 positions).

- Molecular docking : Simulates interactions with CYP3A4/CYP2C9 isoforms to prioritize experimental validation .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

- Variable factors : Catalyst purity (e.g., anhydrous AlCl₃ vs. hydrated forms), reaction time, and inert atmosphere control.

- Optimization protocol : Use design of experiments (DoE) to test interactions between variables (e.g., temperature, stoichiometry) .

Q. Why do toxicity profiles vary across in vitro and in vivo studies?

- In vitro limitations : Lack of metabolic activation (e.g., S9 liver fractions) may underestimate hepatotoxicity.

- Dosing routes : Oral vs. intraperitoneal administration affects bioavailability and metabolite generation.

- Species differences : Rodent vs. human CYP enzyme specificity (cross-reference Table B-1 in toxicological reports) .

Methodological Best Practices

Q. What precautions ensure reproducibility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.